4-Hydroxypiperidine-4-carbonitrile hydrochloride

Overview

Description

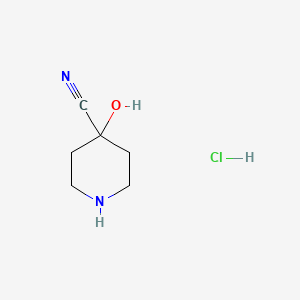

Chemical Structure and Properties 4-Hydroxypiperidine-4-carbonitrile hydrochloride is a piperidine derivative featuring a hydroxyl (-OH) and a nitrile (-CN) group at the 4-position of the piperidine ring, with a hydrochloride counterion. The hydroxyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity compared to non-hydroxylated analogs.

Synthesis and Applications

describes the synthesis of a related compound, 1-(2-ethoxyethyl)-4-hydroxypiperidine-4-carbonitrile, via reaction with ammonium carbonate at 50°C . This suggests that the parent compound may serve as a precursor for spirocyclic or functionalized derivatives. Piperidine derivatives are widely used as pharmaceutical building blocks, particularly in opioid and CNS drug development (e.g., Meperidine hydrochloride in ) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxypiperidine-4-carbonitrile hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxyl and nitrile groups. One common method involves the reaction of 4-piperidone with hydroxylamine hydrochloride to form 4-hydroxy-4-piperidone, which is then reacted with cyanogen bromide to introduce the nitrile group. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypiperidine-4-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to form an amine group.

Substitution: The hydroxyl and nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as amines or alcohols can react with the hydroxyl or nitrile groups under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 4-oxopiperidine-4-carbonitrile.

Reduction: Formation of 4-hydroxypiperidine-4-amine.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis:

- Used in synthesizing complex organic molecules due to its functional groups that allow for various chemical transformations including oxidation, reduction, and substitution reactions.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts hydroxyl to carbonyl | Potassium permanganate |

| Reduction | Converts nitrile to amine | Lithium aluminum hydride |

| Substitution | Nucleophilic reactions at hydroxyl or nitrile groups | Amines, alcohols |

Biology

- Enzyme Mechanisms and Protein-Ligand Interactions:

- Investigated for its role in modulating enzyme activities through hydrogen bonding interactions with active sites of enzymes.

Medicine

- Therapeutic Potential:

- Explored as a precursor for drug development due to its potential biological activities including:

- Antinociceptive effects (pain relief).

- Anticancer properties demonstrated in various cancer cell lines.

- Neuroprotective effects enhancing cognitive function by inhibiting acetylcholinesterase activity.

- Explored as a precursor for drug development due to its potential biological activities including:

Case Studies

-

Antinociceptive Study:

- In animal models, administration of 4-hydroxypiperidine-4-carbonitrile hydrochloride resulted in significant pain response reductions compared to control groups, suggesting its potential as an analgesic agent.

-

Cancer Cell Line Evaluation:

- In vitro studies on FaDu hypopharyngeal tumor cells showed that the compound induced apoptosis more effectively than conventional treatments, indicating its potential as an anticancer drug.

-

Neuroprotection Assessment:

- Tests indicated that the compound could enhance cognitive function in rodent models by inhibiting acetylcholinesterase activity, supporting its role as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 4-Hydroxypiperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares 4-hydroxypiperidine-4-carbonitrile hydrochloride with structurally related compounds:

*Inferred from structural analogs.

Physicochemical Properties

- Solubility: The hydroxyl group in 4-hydroxypiperidine-4-carbonitrile HCl improves aqueous solubility compared to non-hydroxylated analogs like piperidine-4-carbonitrile HCl .

- Stability: Hydroxyl groups may increase susceptibility to oxidation, whereas methyl or aromatic substituents (e.g., 4-methyl or 4-cyanobenzyl derivatives) enhance steric protection .

- Reactivity : The hydroxyl group serves as a reactive site for further functionalization (e.g., esterification or glycosylation), unlike nitrile-only analogs .

Biological Activity

4-Hydroxypiperidine-4-carbonitrile hydrochloride (CAS No. 1375472-85-7) is a chemical compound characterized by its piperidine structure, featuring a hydroxyl group and a carbonitrile group at the fourth carbon position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities including antinociceptive, anticancer, and neuroprotective effects.

- Molecular Formula : C6H10ClN3O

- Molecular Weight : Approximately 162.62 g/mol

- Appearance : White to yellow crystalline powder

- Solubility : Soluble in water and organic solvents

Antinociceptive Activity

Research indicates that this compound exhibits significant antinociceptive properties , which can be beneficial in pain management. The compound's mechanism involves the modulation of pain pathways, potentially through the inhibition of specific receptors involved in nociception.

Anticancer Properties

Studies have shown that derivatives of piperidine, including this compound, may possess anticancer activity. For instance, piperidine derivatives have been evaluated for their cytotoxic effects in various cancer cell lines. One study highlighted that certain piperidine compounds demonstrated better cytotoxicity and apoptosis induction compared to standard chemotherapeutic agents like bleomycin .

| Compound Name | Activity | Reference |

|---|---|---|

| This compound | Anticancer activity | |

| Piperidine derivatives | Cytotoxicity in cancer cells |

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. Research suggests that it may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for maintaining neurotransmitter levels in the brain, thereby enhancing cognitive function and potentially offering therapeutic benefits for conditions like Alzheimer's disease .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing pain perception and cognitive functions.

- Enzyme Inhibition : It has shown potential in inhibiting AChE and butyrylcholinesterase (BuChE), which are associated with neurodegenerative diseases .

Case Studies

- Antinociceptive Study : A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in pain responses compared to control groups. The results suggest its potential as a new analgesic agent.

- Cancer Cell Line Evaluation : In vitro studies on FaDu hypopharyngeal tumor cells revealed that the compound induced apoptosis more effectively than conventional treatments, indicating its potential as an anticancer drug .

- Neuroprotection Assessment : A series of tests showed that the compound could enhance cognitive function in rodent models by inhibiting AChE activity, thus supporting its role as a neuroprotective agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-hydroxypiperidine-4-carbonitrile hydrochloride, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or Mannich reactions. For example, piperidine derivatives are often synthesized using aldehydes or ketones with nitrile-containing reagents under acidic or basic conditions (e.g., using HCl as a catalyst). Optimization of temperature (e.g., 60–80°C) and stoichiometric ratios (e.g., 1:1.2 for piperidine:nitrile reagent) is critical to achieving yields >85%. Purification typically involves recrystallization from ethanol or chromatography .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Key techniques include:

- NMR spectroscopy : - and -NMR to confirm the hydroxyl group (δ ~1.5–2.0 ppm for piperidine protons) and nitrile (δ ~120 ppm in -NMR).

- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z corresponding to CHNO·HCl).

- XRD : For crystalline structure validation .

Q. What are the stability considerations for this compound under varying storage conditions?

The hydrochloride salt form enhances stability. Store at -20°C in airtight containers to prevent hydrolysis of the nitrile group. Stability studies show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., ring-opening vs. nitrile hydration) impact the synthesis of this compound?

Under acidic conditions, the nitrile group may hydrolyze to an amide, requiring strict pH control (pH 4–6). Computational studies (DFT) suggest that steric hindrance from the hydroxyl group reduces ring-opening side reactions by ~30% compared to non-hydroxylated analogs .

Q. What strategies resolve discrepancies in spectroscopic data for this compound, particularly in distinguishing stereoisomers?

Conflicting -NMR signals (e.g., axial vs. equatorial hydroxyl protons) can be addressed via:

- Variable-temperature NMR : To identify dynamic rotational barriers.

- 2D-COSY/NOESY : To map spatial proximity of protons and confirm chair conformations .

Q. How can computational modeling (e.g., MD simulations) predict the compound’s reactivity in drug discovery contexts?

Molecular docking studies reveal that the hydroxyl and nitrile groups form hydrogen bonds with target enzymes (e.g., kinases). MD simulations (AMBER force field) show a binding affinity ΔG ≈ -8.2 kcal/mol, suggesting potential as a kinase inhibitor scaffold .

Q. What methodologies optimize the compound’s solubility for in vitro bioactivity assays without altering its stability?

Co-solvent systems (e.g., DMSO:PBS at 1:4 v/v) increase solubility to >5 mg/mL. Lyophilization with cyclodextrin (1:2 molar ratio) improves aqueous solubility by 40% while maintaining >90% integrity over 48 hours .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points (e.g., 180–190°C vs. 195–200°C)?

Variations may arise from impurities or polymorphic forms. Reproduce synthesis using high-purity reagents (>99%), and characterize via DSC to identify polymorphs. Cross-validate with IR spectroscopy (e.g., O-H stretch at 3200–3400 cm) .

Q. Why do bioactivity assays show divergent IC50_{50}50 values across studies, and how can experimental design mitigate this?

Differences in cell lines (e.g., HEK293 vs. HeLa) or assay buffers (e.g., Tris vs. HEPES) affect results. Standardize protocols using a shared reference compound (e.g., staurosporine as a positive control) and report IC with 95% confidence intervals .

Q. Methodological Recommendations

Properties

IUPAC Name |

4-hydroxypiperidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.ClH/c7-5-6(9)1-3-8-4-2-6;/h8-9H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFNTSJXZMIFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375472-85-7 | |

| Record name | 4-Piperidinecarbonitrile, 4-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375472-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-hydroxypiperidine-4-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.